molecular formula C27H27BrN2O4 B11685469 N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B11685469
M. Wt: 523.4 g/mol
InChI Key: GGJCRLNCTYJRPH-ULJHMMPZSA-N
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Description

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.

    Coupling reactions: The furan ring and the bromophenyl group are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Formation of the enone moiety: This involves the condensation of an aldehyde or ketone with an amine, followed by oxidation to form the enone.

    Amidation: The final step involves the formation of the amide bond between the enone and the methoxybenzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, the compound may bind to specific proteins or enzymes, modulating their activity and leading to downstream effects. In a chemical context, it may act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
  • N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Uniqueness

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexylamino group, in particular, may confer distinct properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H27BrN2O4

Molecular Weight

523.4 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C27H27BrN2O4/c1-33-22-13-9-19(10-14-22)26(31)30-24(27(32)29-21-5-3-2-4-6-21)17-23-15-16-25(34-23)18-7-11-20(28)12-8-18/h7-17,21H,2-6H2,1H3,(H,29,32)(H,30,31)/b24-17-

InChI Key

GGJCRLNCTYJRPH-ULJHMMPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NC4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NC4CCCCC4

Origin of Product

United States

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